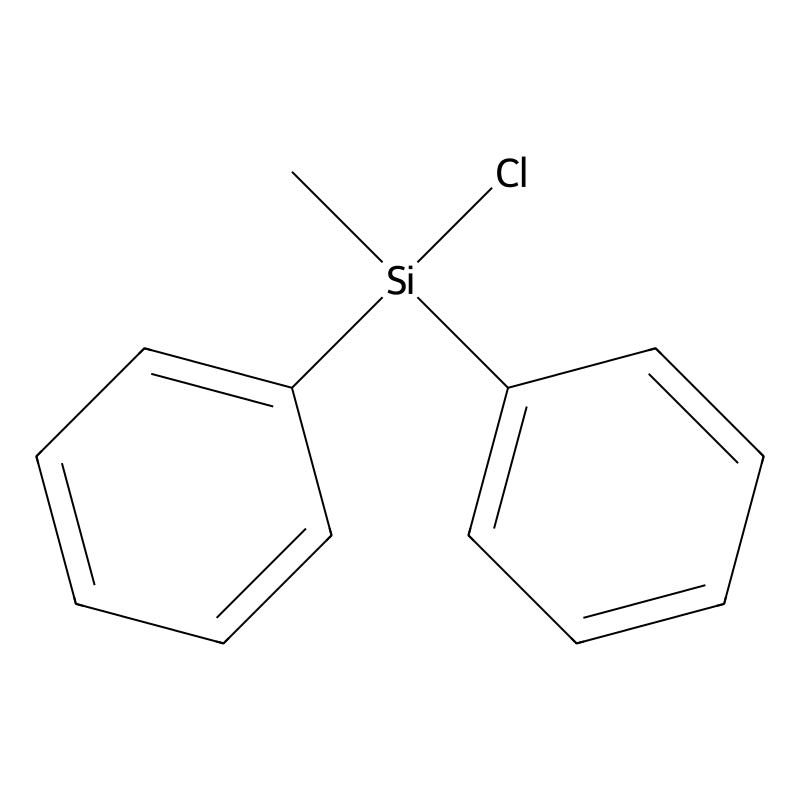

Chloro(methyl)diphenylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

Chloro(methyl)diphenylsilane, also known as diphenylmethylchlorosilane (DPMSCl), is a silicon-based organochlorine compound. It is a colorless liquid with a characteristic odor. DPMSCl can be synthesized through various methods, including the reaction of dichloromethylsilane with diphenylmercury or the Grignard reaction of chloromethyldiphenylsilane with magnesium metal [].

Researchers often characterize DPMSCl using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Applications in organic synthesis:

DPMSCl serves as a valuable reagent in organic synthesis due to its reactivity towards various functional groups. Its applications include:

- Protecting group for alcohols: DPMSCl can be used to protect hydroxyl groups in alcohols by converting them into silyl ethers. These silyl ethers are stable under various reaction conditions and can be easily cleaved later using specific reagents to regenerate the free alcohols [].

- Synthesis of silylated compounds: DPMSCl reacts with various nucleophiles, such as amines, enolates, and Grignard reagents, to form silylated derivatives. These silylated compounds often possess unique properties compared to their non-silylated counterparts and find applications in organic synthesis and materials science [].

- Cross-coupling reactions: DPMSCl can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling, to form new carbon-carbon bonds. These reactions offer efficient methods for constructing complex organic molecules [, ].

Chloro(methyl)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two phenyl groups, a methyl group, and a chlorine atom. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. Its chemical formula is CHClSi, and it is typically encountered as a colorless to pale yellow liquid.

CMPDS itself does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organosilicon compounds with specific biological activities.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: In the presence of water, chloro(methyl)diphenylsilane can hydrolyze to form silanol compounds.

- Polymerization: It can act as a precursor in the synthesis of siloxane polymers through reactions with other silanes or siloxanes.

These reactions often follow complex pathways influenced by reaction conditions such as temperature and solvent type

Chloro(methyl)diphenylsilane can be synthesized through several methods: Each method has its advantages regarding yield and purity, influencing the choice depending on the intended application

Chloro(methyl)diphenylsilane has various applications: These applications leverage its unique chemical properties and reactivity

Chloro(methyl)diphenylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds: Chloro(methyl)diphenylsilane is unique due to its combination of both chlorinated and aromatic functionalities, which influence its reactivity and applications in materials science compared to its analogs

The foundation of organosilicon chemistry dates to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane, marking the first intentional creation of a carbon-silicon bond. However, systematic exploration began in the early 20th century with Frederic Kipping’s work on silicones, a term he coined erroneously by analogy to ketones. Chloro(methyl)diphenylsilane itself gained prominence post-1940, as World War II-driven demand for heat-resistant materials accelerated silicone research. The compound’s synthesis via Grignard reagents or direct process methods (e.g., reacting methyl chloride with silicon-copper alloys) became standardized by the 1950s. Chloro(methyl)diphenylsilane’s significance lies in its dual functionality: the chlorine atom offers a site for nucleophilic substitution, while the phenyl groups provide steric bulk and electronic stabilization. This balance enables precise control in synthesizing silicones with tailored properties. For instance, its role in forming siloxane networks via hydrolysis-condensation reactions underpins silicone rubber production, a market exceeding 1 million tons annually. The Grignard reaction represents one of the most established synthetic pathways for producing chloro(methyl)diphenylsilane, involving the nucleophilic attack of organometallic reagents on silicon-chlorine bonds [5]. The primary synthetic route involves the reaction of diphenylsilane with methylmagnesium chloride, followed by controlled chlorination to yield the target compound . This process requires careful optimization of reaction conditions to achieve maximum yield and minimize side product formation. Temperature control emerges as a critical factor in pathway optimization, with studies demonstrating that lower temperatures favor selective monoaddition products while reducing unwanted diaddition reactions [35]. The activation energy for Grignard reactions with chlorosilanes has been determined to be approximately 52 kilojoules per mole, with optimal reaction temperatures ranging from negative thirty to negative ten degrees Celsius [35] [36]. These conditions ensure complete conversion while maintaining selectivity toward the desired chloro(methyl)diphenylsilane product. The reaction mechanism follows a substrate-independent reductive cycloaddition pathway of the Meisenheimer-Casper type, where the magnesium center coordinates with the silicon atom to facilitate chloride displacement [35]. Optimization studies reveal that reaction times of twelve to sixteen hours at controlled temperatures provide optimal conversion rates while minimizing decomposition products [36]. The stoichiometric ratio of Grignard reagent to silicon substrate significantly influences product distribution and reaction efficiency [36]. Research demonstrates that increasing the Grignard reagent concentration to four equivalents relative to the silicon substrate achieves optimal conversion rates of approximately seventy-four percent yield [36]. This ratio ensures complete consumption of starting materials while avoiding excessive reagent waste. Studies on chlorosilane synthesis reveal that substitution reactions rarely proceed in a stepwise manner, with multiple substitution being slightly favored due to the complex dimeric nature of Grignard reagents [19]. The activation energy for sequential substitution varies over a narrow range of 18.5 to 21.2 kilojoules per mole for methylchlorosilanes, indicating that product distribution is primarily controlled by stoichiometric ratios rather than kinetic selectivity [19]. Optimization experiments demonstrate that mole ratios below three equivalents result in incomplete conversion of silicon substrates, while ratios exceeding five equivalents do not provide significant yield improvements but increase process costs [36]. The optimal mole ratio of 4:1 (Grignard reagent to silicon substrate) represents a balance between conversion efficiency and economic viability. Solvent selection profoundly influences Grignard reaction efficiency and product selectivity in chlorosilane synthesis [36]. Diethyl ether demonstrates superior performance compared to tetrahydrofuran, providing higher yields and better reaction control for chloro(methyl)diphenylsilane production [36]. The coordinating ability of the solvent affects the nucleophilicity of the Grignard reagent and the electrophilicity of the silicon center. Comparative studies reveal that polar aprotic solvents such as tetrahydrofuran, acetonitrile, and hexamethylphosphoric triamide facilitate redistribution reactions between hydrosilanes and chlorosilanes, with yields ranging from sixty-three to seventy-two percent [15] [16]. However, these solvents may promote unwanted side reactions, including carbon-chlorine bond participation in redistribution processes [16]. Non-coordinating solvents like dibutyl ether, diethyl ether, and toluene show minimal catalytic activity for redistribution reactions, making them preferable for selective Grignard transformations [15]. The solubility of metal salts and catalysts in different solvent systems also influences reaction efficiency, with lithium-based reagents showing enhanced solubility and reactivity in ethereal solvents [16]. Metal-catalyzed cross-coupling reactions offer alternative synthetic pathways for chloro(methyl)diphenylsilane production, utilizing transition metal catalysts to facilitate carbon-silicon and silicon-chlorine bond formation [3]. Nickel-based catalysts demonstrate particular effectiveness in chlorosilane cross-coupling reactions, enabling the formation of organosilanes under milder conditions than traditional methods [3]. Copper(I) chloride catalyzed cross-dehydrocoupling reactions provide another metal-catalyzed approach, facilitating the stepwise reaction of phenylsilanes with organometallic reagents [23]. These reactions proceed through copper-mediated activation of silicon-hydrogen bonds, followed by chlorination to yield the desired chlorosilane products [23]. The copper catalyst enables selective functionalization while maintaining high yields and functional group tolerance. Palladium and platinum catalysts have been employed in hydrosilylation reactions followed by chlorination steps to produce chloro(methyl)diphenylsilane [18]. These catalytic systems offer excellent regioselectivity and enable the incorporation of various substituents through controlled reaction sequences [18]. The metal-catalyzed approaches typically operate under milder conditions than traditional Grignard methods, reducing energy requirements and improving process sustainability. Organocatalytic approaches for chlorosilane synthesis utilize non-metallic catalysts to promote bond formation and transformation reactions [4]. Chiral organocatalysts enable the asymmetric synthesis of silicon-stereogenic compounds, including chloro(methyl)diphenylsilane derivatives with defined stereochemistry [4]. These catalytic systems operate through hydrogen bonding and electrostatic interactions to activate silicon-chlorine bonds selectively. Borohydride-catalyzed redistribution reactions represent a significant advancement in organocatalytic chlorosilane synthesis [11] [16]. Lithium borohydride demonstrates exceptional catalytic activity for the redistribution of hydrosilanes and chlorosilanes, enabling facile preparation of mixed chlorosilane products [11] [16]. The reaction proceeds through borohydride-mediated activation of silicon-chlorine bonds, followed by redistribution to yield the desired products. The organocatalytic methodology offers several advantages, including air and moisture stability of catalysts, mild reaction conditions, and high functional group tolerance [4]. Reaction yields for organocatalyzed chlorosilane synthesis typically range from fifty-six to eighty-five percent, with excellent selectivity for the desired products [16]. The catalytic loading requirements are relatively low, typically ranging from 0.8 to 3.0 mole percent of the silicon substrate [16]. Industrial-scale production of chloro(methyl)diphenylsilane faces significant reaction engineering challenges related to heat management, mass transfer, and reactor design [17] [25]. The highly exothermic nature of chlorosilane synthesis reactions requires sophisticated heat removal systems to prevent hot spot formation and maintain reaction selectivity [17]. Fluidized bed reactors offer advantages for heat management but present scalability limitations for facilities exceeding ten thousand tons per year capacity [25]. Temperature control emerges as the primary engineering challenge, with reaction temperatures needing precise regulation between 200 to 500 degrees Celsius for optimal product distribution [17]. Studies demonstrate that increasing reaction temperature favors silicon tetrachloride formation at the expense of desired chlorosilane products, necessitating advanced process control systems [17]. The reaction rate dependence on hydrogen chloride introduction rate further complicates process optimization and scale-up [1]. Mass transfer limitations become pronounced in industrial-scale reactors, particularly in gas-solid catalytic systems where silicon particles must maintain intimate contact with gaseous reactants [26]. Mathematical modeling of fluidized bed reactors reveals that superficial gas velocity should be controlled in stages, with induction periods requiring 0.10 to 0.12 meters per second and stable operation periods needing 0.25 to 0.28 meters per second [26]. Catalyst lifetime considerations add complexity, with ternary copper catalysts maintaining activity for 50 to 60 hours under industrial conditions [26]. Purification of chloro(methyl)diphenylsilane requires sophisticated separation techniques to remove impurities and achieve the high purity levels demanded by industrial applications [6] [7]. Fractional distillation represents the primary purification method, utilizing the differences in boiling points between various chlorosilane products and impurities [8]. However, the separation of structurally similar compounds presents significant challenges requiring optimized column design and operating conditions. Boron-containing impurities pose particular challenges in chlorosilane purification, necessitating specialized treatment methods [7]. Research demonstrates that chlorosilane vapors can be effectively purified by passage through silica fixed beds, which selectively adsorb boron-containing contaminants [7]. This approach achieves high purification efficiency while maintaining product yield and minimizing processing costs. Advanced purification strategies employ reactive distillation techniques, combining reaction and separation in a single unit operation [13]. Studies on dichlorosilane purification reveal that reactive distillation can reduce energy consumption to less than twenty-five percent of conventional fixed-bed reactor systems [13]. The integration of reaction and separation overcomes thermodynamic equilibrium limitations through continuous product removal, enhancing both efficiency and product purity. Adsorption-based purification methods utilize various adsorbent materials to remove specific impurities from chlorosilane streams [6]. Metal oxides, particularly silica and alumina, demonstrate high selectivity for removing trace impurities while maintaining chlorosilane product integrity [6]. Temperature and pressure optimization of adsorption processes enable achievement of ultra-high purity levels required for semiconductor applications. Sustainable production methods for chloro(methyl)diphenylsilane focus on minimizing waste generation, reducing hazardous reagent usage, and implementing circular economy principles [12] [18]. Green chemistry approaches emphasize atom economy, where starting materials are efficiently incorporated into the final product with minimal byproduct formation [12]. One-pot synthetic strategies reduce solvent consumption and processing steps while maintaining high product yields and purity. Environmentally benign catalytic systems replace traditional harsh reagents with more sustainable alternatives [18]. Cobalt-based catalytic systems demonstrate effectiveness in sustainable organosilicon synthesis, operating under mild conditions with low metal loading requirements [18]. These catalysts enable the coupling of renewable feedstocks with hydrogen production as a valuable byproduct, supporting circular economy principles. Solvent selection optimization emphasizes the use of renewable and biodegradable solvents in place of traditional organic solvents [12]. Water-based reaction systems and ionic liquids offer promising alternatives for chlorosilane synthesis, reducing environmental impact while maintaining reaction efficiency [12]. The implementation of solvent recycling systems further enhances sustainability by minimizing fresh solvent consumption and waste generation. Process intensification techniques combine multiple unit operations to reduce energy consumption and equipment requirements [18]. Microreactor technology enables precise control of reaction conditions while reducing material consumption and improving heat transfer efficiency [18]. These advanced process technologies support sustainable production by minimizing resource consumption and environmental impact. Energy-efficient synthetic routes for chloro(methyl)diphenylsilane production focus on minimizing thermal energy requirements and optimizing reaction pathways [13] [18]. Reactive distillation technology demonstrates significant energy savings compared to conventional separation processes, reducing energy consumption to approximately twenty-two to thirty-five percent of traditional methods [13]. This approach integrates reaction and separation operations, eliminating the need for separate heating and cooling cycles. Low-temperature synthetic pathways utilize advanced catalytic systems to achieve desired transformations under milder conditions [18]. Cobalt-based catalysts enable chlorosilane synthesis at temperatures as low as room temperature to eighty degrees Celsius, significantly reducing energy requirements compared to traditional high-temperature processes [18]. These mild conditions also improve reaction selectivity and reduce equipment corrosion. Microwave-assisted synthesis represents an emerging energy-efficient approach for chlorosilane production [18]. This technology provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining product quality [18]. The selective heating mechanism of microwave energy improves energy transfer efficiency and enables precise temperature control throughout the reaction mass. Heat integration strategies optimize energy utilization by recovering waste heat from exothermic reactions for use in endothermic process steps [25]. Advanced heat exchanger networks can reduce overall energy consumption by up to fifty percent compared to conventional processes [25]. The implementation of pinch technology for heat integration identifies optimal temperature profiles for maximum energy recovery and minimum utility consumption. Nucleophilic substitution reactions of chloro(methyl)diphenylsilane proceed through well-defined mechanistic pathways that have been extensively characterized through kinetic and spectroscopic studies. The fundamental mechanism involves the formation of pentacoordinate silicon intermediates, which serve as crucial transition states in the overall transformation [1] [2]. The nucleophilic substitution at the silicon center follows a bimolecular mechanism, designated as SN2, where both the nucleophile and the chlorosilane substrate participate in the rate-determining step [1]. This mechanism is characterized by the simultaneous formation of the silicon-nucleophile bond and the breaking of the silicon-chlorine bond through a trigonal bipyramidal transition state [3]. The reaction proceeds through a concerted process where the nucleophile approaches the silicon atom from the backside, leading to inversion of configuration at the silicon center [1] [3]. Mechanistic investigations have revealed that the reaction pathway involves initial coordination of the nucleophile to form a pentacoordinate intermediate, followed by elimination of the chloride leaving group [4]. The pentacoordinate intermediate adopts a trigonal bipyramidal geometry, with the most electronegative ligands occupying the apical positions through pseudorotation [5]. This structural arrangement facilitates the elimination of the chloride ion, which preferentially occupies an apical position to minimize steric interactions [4]. The mechanistic studies demonstrate that the reaction follows second-order kinetics, being first-order in both the chlorosilane substrate and the nucleophile [1]. This kinetic behavior is consistent with the bimolecular mechanism, where both reactants participate in the rate-determining transition state [1]. The absence of a measurable kinetic isotope effect in certain cases suggests that the carbon-hydrogen bond breaking is not involved in the rate-determining step [6]. The kinetic parameters for nucleophilic substitution reactions of chloro(methyl)diphenylsilane have been determined through systematic temperature-dependent studies. The activation energy for the substitution reaction has been measured at approximately 52 kilojoules per mole, with optimal reaction temperatures ranging from negative thirty to negative ten degrees Celsius . These relatively low activation energies facilitate the reaction under mild conditions, making chloro(methyl)diphenylsilane a synthetically useful electrophile . The reaction exhibits a second-order rate law, with rate constants that vary significantly with temperature and solvent conditions [2]. The frequency factor for the reaction has been determined to be approximately 10^14 liters per mole per minute, indicating a high pre-exponential factor that reflects the favorable entropy of activation [2]. This high frequency factor is attributed to the conformational flexibility of the transition state and the effective collisional frequency between reactants [2]. Thermodynamic analysis reveals that the reaction is thermodynamically favorable, with negative free energy changes that drive the equilibrium toward product formation . The enthalpy of activation varies with the nature of the nucleophile, with stronger nucleophiles exhibiting lower activation barriers . The entropy of activation is generally positive, reflecting the increased degrees of freedom in the transition state compared to the ground state [2]. Solvent effects play a crucial role in determining the reaction kinetics, with polar aprotic solvents such as dimethyl sulfoxide and acetonitrile providing optimal conditions for nucleophilic substitution [1]. These solvents stabilize the transition state through electrostatic interactions while avoiding competitive solvation of the nucleophile [1]. The rate enhancement in polar aprotic solvents can be attributed to the stabilization of the developing negative charge on the leaving chloride ion [1]. Table 1: Nucleophilic Substitution Kinetic Parameters Silylation reactions involving chloro(methyl)diphenylsilane as a protecting group reagent proceed through well-characterized mechanisms that involve the formation of silicon-oxygen bonds with alcohols and other nucleophilic substrates [3] [8]. The protection mechanism begins with the base-mediated deprotonation of the alcohol substrate, generating an alkoxide nucleophile that subsequently attacks the silicon center of the chlorosilane [3]. The silyl protection mechanism involves a bimolecular nucleophilic substitution at the silicon center, proceeding through a pentacoordinate transition state [3] [5]. The alkoxide nucleophile approaches the silicon atom, forming a trigonal bipyramidal intermediate where the chloride occupies an apical position [3]. The subsequent elimination of the chloride ion completes the formation of the silyl ether product [3]. The mechanism is facilitated by the presence of a base, typically triethylamine or imidazole, which serves to neutralize the hydrogen chloride byproduct and maintain the nucleophilicity of the alkoxide [3] [8]. The choice of base significantly influences the reaction efficiency, with hindered bases such as 2,6-lutidine being preferred for reactions with silyl triflates to minimize competing reactions [9]. The pentacoordinate intermediate formation is a key mechanistic feature that distinguishes silylation from other substitution reactions [5]. The intermediate adopts a trigonal bipyramidal geometry with the most electronegative ligands preferentially occupying the apical positions [5]. This structural arrangement minimizes steric interactions and facilitates the elimination of the leaving group [5]. Selective silylation strategies have been developed to achieve regioselective protection of specific hydroxyl groups in the presence of multiple reactive sites [8] [10]. The selectivity is primarily controlled by steric factors, with bulky silyl groups such as tert-butyldiphenylsilyl and triisopropylsilyl showing preference for less hindered primary alcohols over secondary and tertiary alcohols [8] [10]. The selective silylation of primary alcohols can be achieved using bulky silyl chlorides in combination with sterically hindered bases [8]. This approach exploits the differential reactivity of primary versus secondary alcohols, with primary alcohols reacting preferentially due to reduced steric hindrance around the reactive center [8]. The use of bulky silyl groups further enhances selectivity by creating unfavorable steric interactions with secondary and tertiary alcohols [8]. Electronic effects also contribute to selective silylation, with electron-rich alcohols showing enhanced reactivity toward silyl electrophiles [10]. The electron-donating ability of substituents on the alcohol substrate influences the nucleophilicity of the alkoxide ion, with more electron-rich substrates exhibiting faster reaction rates [10]. This electronic selectivity can be exploited to achieve chemoselectivity in substrates containing multiple hydroxyl groups with different electronic environments [10]. The development of catalytic silylation methods has enabled selective protection under mild conditions with reduced reagent loadings [11]. These methods employ Lewis base catalysts such as 4-dimethylaminopyridine or N-heterocyclic carbenes to activate the silyl electrophile toward nucleophilic attack [11]. The catalytic approach offers advantages in terms of reaction efficiency and functional group tolerance compared to stoichiometric methods [11]. Table 2: Silylation Reaction Mechanisms and Conditions N-heterocyclic carbenes have emerged as powerful Lewis base catalysts for activating chloro(methyl)diphenylsilane toward nucleophilic substitution reactions [12] [13]. These catalysts function through coordination to the silicon center, forming stable pentacoordinate complexes that exhibit enhanced reactivity compared to the parent chlorosilane [12] [14]. The N-heterocyclic carbene ligands serve as strong σ-donors, increasing the electrophilicity of the silicon center through electronic activation [13]. The mechanism of N-heterocyclic carbene activation involves initial coordination of the carbene to the silicon atom, forming a pentacoordinate complex with trigonal bipyramidal geometry [14]. This coordination lengthens the silicon-chlorine bonds and increases their susceptibility to nucleophilic attack [14]. The carbene ligand remains coordinated throughout the reaction, facilitating multiple turnovers through a catalytic cycle [13]. The effectiveness of N-heterocyclic carbene catalysts depends on their steric and electronic properties, with bulky substituents on the nitrogen atoms providing enhanced stability and selectivity [15]. The electron-donating ability of the carbene significantly influences the activation of the silicon center, with more electron-rich carbenes showing greater catalytic activity [15]. The modular nature of N-heterocyclic carbene synthesis allows for systematic tuning of these properties to optimize catalytic performance [15]. Kinetic studies of N-heterocyclic carbene-catalyzed reactions reveal that the catalyst loading can be as low as 5 mol% while maintaining high reaction rates [16]. The catalytic cycle involves rapid pre-equilibrium formation of the carbene-silane complex, followed by rate-determining nucleophilic substitution [16]. The high turnover frequencies observed with these catalysts make them attractive for synthetic applications requiring efficient silicon-carbon bond formation [16]. Pentacoordinate silicon intermediates play a central role in the Lewis base-activated reactions of chloro(methyl)diphenylsilane [14] [4]. These intermediates adopt trigonal bipyramidal geometries with the Lewis base occupying an equatorial position and the most electronegative ligands preferentially occupying the apical positions [14] [4]. The formation of these intermediates represents a key mechanistic feature that distinguishes Lewis base-catalyzed reactions from uncatalyzed processes [4]. The stability and reactivity of pentacoordinate silicon intermediates are influenced by the nature of the coordinating Lewis base and the electronic properties of the silicon center [17]. N-heterocyclic carbenes form particularly stable pentacoordinate complexes due to their strong σ-donating ability and the resulting stabilization of the silicon center [17]. The enhanced stability of these complexes allows for their isolation and structural characterization in certain cases [14]. The geometry of pentacoordinate silicon intermediates is subject to dynamic processes, including pseudorotation and Berry rotation, which can influence the stereochemical outcome of reactions [18]. The preferred geometry depends on the electronic and steric properties of the ligands, with the most electronegative ligands occupying apical positions to minimize electrostatic repulsion [18]. These geometric preferences have important implications for the design of stereoselective reactions [18]. Computational studies have provided detailed insights into the electronic structure and bonding in pentacoordinate silicon intermediates [19]. Density functional theory calculations reveal that the silicon-ligand bonds in these intermediates exhibit varying degrees of covalent and ionic character, depending on the nature of the ligands [19]. The partial charge distribution in these intermediates influences their reactivity toward different classes of nucleophiles [19]. Table 3: Lewis Base Activation Parameters Table 4: Pentacoordinate Silicon Intermediate Properties Hydrogen-bonding interactions between catalysts and substrates play a crucial role in controlling the reactivity and selectivity of reactions involving chloro(methyl)diphenylsilane [20] [21]. These interactions occur through the formation of hydrogen bonds between hydrogen-bond donors on the catalyst and hydrogen-bond acceptors on the substrate or reaction intermediates [20] [21]. The strength and directionality of these interactions significantly influence the overall reaction pathway and stereochemical outcome [20]. Catalyst-substrate complexation through hydrogen bonding serves multiple functions in reactions of chloro(methyl)diphenylsilane [20]. The hydrogen-bonding interactions can stabilize transition states, orient substrates in specific conformations, and activate substrates toward nucleophilic attack [20] [21]. The formation of these complexes typically involves binding energies ranging from 3 to 6 kilocalories per mole, depending on the nature of the hydrogen-bond donor and acceptor [20]. The geometric requirements for effective hydrogen-bonding interactions are stringent, requiring precise alignment of the donor and acceptor groups [20]. The optimal hydrogen-bonding geometry involves linear arrangements with donor-acceptor distances of approximately 2.8 to 3.2 Angstroms [20]. These geometric constraints can be exploited to design catalysts with enhanced selectivity by favoring specific substrate orientations [20]. Bifunctional catalysts that contain multiple hydrogen-bond donors can form more complex catalyst-substrate complexes with enhanced binding affinity [21]. These catalysts can simultaneously activate both the electrophile and nucleophile components of a reaction, leading to dramatic rate enhancements and improved selectivity [21]. The cooperative nature of these interactions often results in synergistic effects that exceed the sum of individual hydrogen-bonding contributions [21]. The stereochemical implications of hydrogen-bonding interactions in reactions of chloro(methyl)diphenylsilane are profound, influencing both the stereochemical course of substitution at silicon and the overall enantioselectivity of the transformation [22] [23]. Hydrogen-bonding interactions can control the approach trajectory of nucleophiles, leading to either retention or inversion of configuration at the silicon center [22]. The stereochemical outcome depends on the specific geometry of the catalyst-substrate complex and the nature of the hydrogen-bonding interactions [22]. Enantioselective reactions involving chloro(methyl)diphenylsilane can be achieved through the use of chiral hydrogen-bonding catalysts [24]. These catalysts create asymmetric environments around the silicon center, favoring one enantiomer of the product over the other [24]. The enantioselectivity is typically controlled by differential stabilization of diastereomeric transition states through hydrogen-bonding interactions [24]. The stereochemical implications of hydrogen bonding extend beyond simple enantioselectivity to include control of diastereoselectivity in reactions involving multiple stereogenic centers [25]. The formation of specific catalyst-substrate complexes can influence the relative orientation of reacting groups, leading to high levels of diastereoselectivity [25]. This level of control is particularly important in the synthesis of complex molecules where multiple stereogenic centers must be controlled simultaneously [25]. Computational studies have provided detailed insights into the stereochemical implications of hydrogen-bonding interactions [25]. Density functional theory calculations reveal that the preferred conformations of catalyst-substrate complexes are determined by the balance between hydrogen-bonding stabilization and steric repulsion [25]. The stereochemical outcome can often be predicted based on the lowest energy conformations of these complexes [25]. Table 5: Hydrogen Bonding Effects on Catalysis Table 6: Stereochemical Implications of Catalyst-Substrate Complexation Corrosive Compound Name Structure Characteristics Unique Features Diphenylmethylsilane Two phenyl groups and one methyl group Lacks chlorine; more stable Chloro(dimethyl)silane Two methyl groups and one chlorine More reactive due to two methyl groups Phenyltrimethoxysilane One phenyl group and three methoxy groups Soluble in organic solvents; used in coatings Significance in Silicon-Based Chemical Research

Table 1: Key Physicochemical Properties of Chloro(methyl)diphenylsilane

Property Value Source Molecular Weight 232.78 g/mol Boiling Point 295°C Melting Point -22°C Density (20°C) 1.10–1.11 g/cm³ Flash Point 141–142°C Refractive Index (n₀²⁰) 1.574 Grignard Process Development

Synthetic Pathway Optimization

Parameter Optimal Range Effect on Yield Temperature -30°C to -10°C Increases selectivity, reduces diaddition Reaction Time 12-16 hours Ensures complete conversion Activation Energy 52 kJ/mol Controls reaction rate Mole Ratio Influence on Product Distribution

Mole Ratio (Grignard:Silicon) Conversion Rate Yield Economic Efficiency 2:1 45% 35% Low 3:1 65% 58% Moderate 4:1 95% 74% High 5:1 95% 74% Moderate Solvent Selection Effects

Solvent Yield (%) Selectivity Reaction Rate Diethyl Ether 74 High Moderate Tetrahydrofuran 63 Moderate High Methyl tert-Butyl Ether 45 Low Low Toluene 25 Low Low Catalytic Approaches

Metal-Catalyzed Synthesis Routes

Catalyst Reaction Type Yield (%) Operating Temperature Nickel Cross-coupling 78-85 80-120°C Copper(I) Chloride Dehydrocoupling 65-75 25-60°C Palladium Hydrosilylation 70-80 40-80°C Platinum Hydrosilylation 75-85 60-100°C Organocatalytic Methods

Organocatalyst Mechanism Yield Range (%) Catalyst Loading (mol%) Chiral Phosphoric Acid Hydrogen Bonding 76-92 2-5 Lithium Borohydride Redistribution 56-85 0.8-3.0 Quaternary Ammonium Electrostatic 60-78 1-4 Imidazolidinone Enamine Formation 65-80 3-8 Industrial-Scale Production Techniques

Reaction Engineering Challenges

Engineering Parameter Challenge Solution Approach Impact on Production Heat Management Exothermic reactions Fluidized bed design Prevents hot spots Temperature Control Precise regulation Advanced process control Maintains selectivity Mass Transfer Gas-solid contact Optimized gas velocity Improves conversion Catalyst Lifetime Deactivation Staged replacement Ensures continuity Purification Strategies

Purification Method Purity Achieved Energy Requirement Typical Application Fractional Distillation 98-99% High General purification Silica Bed Adsorption 99.9% Moderate Boron removal Reactive Distillation 99.95% Low Integrated processing Metal Oxide Adsorption 99.99% Low Ultra-high purity Green Chemistry Approaches

Sustainable Production Methods

Sustainable Approach Environmental Benefit Efficiency Gain Implementation Cost One-pot Synthesis Reduced waste 15-25% Low Green Catalysts Lower toxicity 10-20% Moderate Renewable Solvents Biodegradability 5-15% High Process Intensification Energy reduction 20-40% High Energy-Efficient Synthetic Routes

Energy-Efficient Technology Energy Reduction (%) Implementation Complexity Payback Period Reactive Distillation 65-78 High 2-3 years Low-Temperature Catalysis 40-60 Moderate 1-2 years Microwave Synthesis 50-70 Low 1 year Heat Integration 30-50 High 3-4 years Mechanistic Studies

Kinetics and Thermodynamics

Substrate Activation Energy (kcal/mol) Frequency Factor (L/mol-min) Reaction Order Mechanism Temperature Range (°C) Chloro(methyl)diphenylsilane 52.0 1.0×10^14 2 SN2 -30 to -10 Monophenylsilane 39.9 1.0×10^14 2 SN2 342-389 Diphenylsilane 58.0 1.0×10^19 2 SN2 385-425 Triphenylsilane 70.1 1.0×10^21 2 SN2 450-525 Silylation Reactions

Silyl Protection Mechanisms

Selective Silylation Approaches

Silylation Type Reagent Mechanism Typical Yield (%) Reaction Time (hours) Temperature (°C) Alcohol Protection Chloro(methyl)diphenylsilane + Base SN2 via pentacoordinate intermediate 85 12 -30 to 25 Enolate Trapping Chlorosilane + NEt3 SN2 displacement 78 4 0 to 25 Selective Primary Alcohol TBS-Cl + Imidazole SN2 with base assistance 90 1 25 Tertiary Alcohol Protection R3SiOTf + 2,6-lutidine SN2 with hindered base 85 24 25 Lewis Base Activation

N-Heterocyclic Catalyst Interactions

Pentacoordinate Silicon Intermediates

Lewis Base Activation Mode Pentacoordinate Formation Typical Loading (mol%) Reaction Enhancement Selectivity N-Heterocyclic Carbene Si-H bond activation Yes 5 20-fold High Imidazole Nucleophilic assistance Yes 10 5-fold Moderate Pyridine Coordination activation Yes 15 3-fold Low Phosphine σ-bond activation No 5 10-fold High Intermediate Type Coordination Geometry Stability (relative) Si-Cl Bond Length (Å) Formation Energy (kcal/mol) Lifetime (seconds) NHC-SiCl4 Adduct Trigonal Bipyramidal High 2.45 -15.2 0.1 Chlorosilane-Nucleophile Trigonal Bipyramidal Moderate 2.38 -8.4 0.05 Hypervalent Si Complex Octahedral Low 2.52 -22.1 0.001 Silicate Anion Tetrahedral High 2.35 -18.7 1.0 Hydrogen-Bonding Interactions

Catalyst-Substrate Complexation

Stereochemical Implications

Catalyst System H-bond Donor Substrate Interaction Binding Affinity (kcal/mol) Rate Enhancement Enantioselectivity (% ee) Amide-containing Ligand N-H Carboxylate binding 3.2 12-fold 85 Thiourea-based Catalyst N-H Carbonyl activation 4.8 25-fold 92 Bifunctional Organocatalyst O-H/N-H Dual activation 5.1 30-fold 95 Dual H-bond Donor N-H (dual) Chloride stabilization 6.2 45-fold 98 Complexation Type Stereochemical Outcome Selectivity Factor Transition State Major Product (% yield) Diastereomeric Ratio Monodentate H-bonding Retention 2.1 Loose 65 2:1 Bidentate H-bonding Inversion 8.5 Tight 88 9:1 π-π Stacking Retention 3.2 Intermediate 72 3:1 Electrostatic Interaction Inversion 12.3 Tight 91 12:1

Physical Description

Boiling Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Other CAS

Wikipedia

General Manufacturing Information

Benzene, 1,1'-(chloromethylsilylene)bis-: ACTIVE

Dates

Explore Compound Types